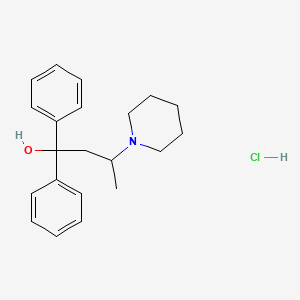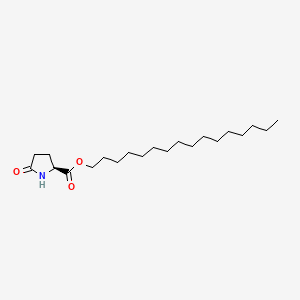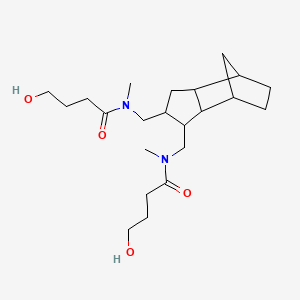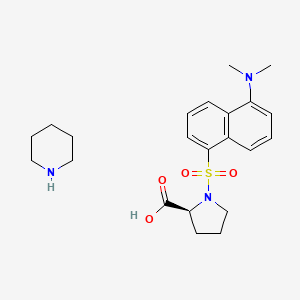
Diphenylpiperidinobutanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenylpiperidinobutanol hydrochloride, also known as aspaminol hydrochloride, is a compound with the molecular formula C21H27NO.ClH. It is a nonspecific smooth muscle relaxant that inhibits calcium uptake, making it useful in various pharmacological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenylpiperidinobutanol hydrochloride involves the reaction of piperidine with diphenylbutanol under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenylpiperidinobutanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diphenylpiperidinobutanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to calcium ion uptake and smooth muscle relaxation.
Medicine: It is investigated for its potential therapeutic effects in conditions involving smooth muscle spasms and other related disorders.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of diphenylpiperidinobutanol hydrochloride involves its interaction with calcium ions. The compound inhibits calcium uptake by binding to calcium ions at the binding sites on the surface of smooth muscle cells, thereby decreasing the supply of calcium ions to the contractile elements. This results in the relaxation of smooth muscle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to diphenylpiperidinobutanol hydrochloride include:
Diphenylpyraline: An antihistamine that competes with histamine for H1-receptor sites.
Bupropion: A norepinephrine/dopamine-reuptake inhibitor used in the treatment of depression.
Nalbuphine: An opioid analgesic that interacts with opiate receptor sites in the central nervous system.
Uniqueness
This compound is unique due to its specific mechanism of action involving calcium ion uptake inhibition, which distinguishes it from other compounds with similar pharmacological effects .
Eigenschaften
CAS-Nummer |
55701-20-7 |
|---|---|
Molekularformel |
C21H28ClNO |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
1,1-diphenyl-3-piperidin-1-ylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-18(22-15-9-4-10-16-22)17-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,18,23H,4,9-10,15-17H2,1H3;1H |
InChI-Schlüssel |
YFROVFWOPWMFRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride](/img/structure/B12694663.png)







![1-[2-[[4-[[2-Chloro-4-(methylsulphonyl)phenyl]azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B12694715.png)





